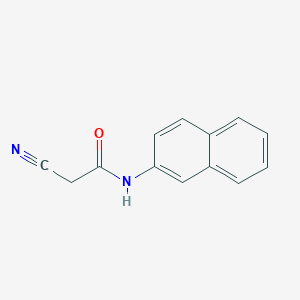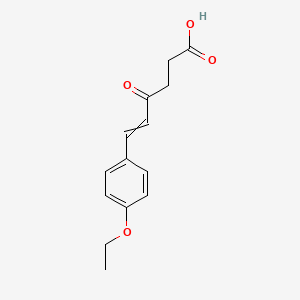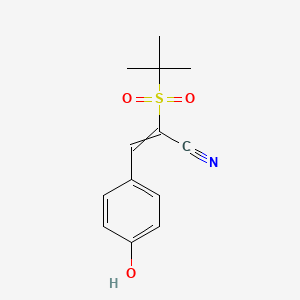![molecular formula C16H19NO B11725188 4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine](/img/structure/B11725188.png)
4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine is a chemical compound with the molecular formula C16H19NO It is characterized by a morpholine ring attached to a cyclopentene ring, which is further substituted with a phenylmethylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine typically involves the reaction of morpholine with a cyclopentene derivative that has been functionalized with a phenylmethylidene group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid (e.g., aluminum chloride) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality material.
化学反応の分析
Types of Reactions
4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the phenylmethylidene group to a phenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted morpholine derivatives.
科学的研究の応用
4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethylidene group can engage in π-π interactions with aromatic residues, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]thiomorpholine: Contains a thiomorpholine ring, which introduces sulfur into the structure.
4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]pyrrolidine: Features a pyrrolidine ring, making it a smaller and more rigid analog.
Uniqueness
4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C16H19NO |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
4-(5-benzylidenecyclopenten-1-yl)morpholine |
InChI |
InChI=1S/C16H19NO/c1-2-5-14(6-3-1)13-15-7-4-8-16(15)17-9-11-18-12-10-17/h1-3,5-6,8,13H,4,7,9-12H2 |
InChIキー |
LQUYXHJQRGYRJR-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CC2=CC=CC=C2)C(=C1)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate](/img/structure/B11725107.png)

![Urea, [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]-](/img/structure/B11725122.png)




![N'-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B11725177.png)

![4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B11725179.png)


![N'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide](/img/structure/B11725184.png)
![2-Cyano-3-[2-(prop-2-en-1-yloxy)naphthalen-1-yl]prop-2-enethioamide](/img/structure/B11725196.png)
